molecular formula C10H14N2O2 B8727001 2-Amino-5-propoxybenzamide

2-Amino-5-propoxybenzamide

Cat. No.: B8727001
M. Wt: 194.23 g/mol
InChI Key: VYNAZEAPXKVTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-propoxybenzamide is a benzamide derivative characterized by an amino group at the 2-position and a propoxy substituent (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy groups) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-5-propoxybenzamide

InChI

InChI=1S/C10H14N2O2/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5,11H2,1H3,(H2,12,13)

InChI Key

VYNAZEAPXKVTAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent at 5-Position Lipophilicity Hydrogen-Bonding Capacity Potential Applications
2-Amino-5-propoxybenzamide Propoxy (-OCH₂CH₂CH₃) High Moderate (via -O-) Pharmaceutical intermediates
2-Amino-5-methoxybenzamide Methoxy (-OCH₃) Moderate Moderate Biochemical assays
2-Amino-N-isopropylbenzamide Isopropylamide (-CONHCH(CH₃)₂) Low High (amide group) Solubility-driven formulations

Physicochemical Properties

  • Lipophilicity: The propoxy group in 2-amino-5-propoxybenzamide increases logP compared to methoxy analogs, suggesting better membrane permeability but reduced aqueous solubility .
  • Solubility: The isopropylamide group in 2-Amino-N-isopropylbenzamide enhances water solubility via polar interactions, whereas the propoxy group may prioritize organic solvent compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.